2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid
Description
2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid is a heterocyclic carboxylic acid featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and a butanoic acid chain at the 5-position.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(3-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-8-9-10(6)2/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
MVYWOPHUAVNSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=NN1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be carried out in various solvents, including water and organic solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the butanoic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted alcohols or amines.
Scientific Research Applications
2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where it helps link biomolecules for various studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and functional differences between 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid and related compounds:
Key Observations:
- This trade-off is critical in drug design .
- Triazole vs. Benzamide Directing Groups: The triazole ring may act as a weaker N-donor compared to the N,O-bidentate group in the benzamide derivative, impacting metal coordination efficiency in catalytic applications .
- Anti-Inflammatory Analogs: Patent compounds with sulfur/sulphone substituents on propionic/butanoic acid frameworks demonstrate that chain length and electron-withdrawing groups enhance anti-inflammatory activity. The triazole derivative’s activity remains unexplored but could be inferred .
Biological Activity
2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid (CAS No. 1599216-20-2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
- Molecular Formula: C₇H₁₁N₃O₂
- Molecular Weight: 169.18 g/mol
- CAS Number: 1599216-20-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
Case Study:
In a study evaluating several triazole derivatives for anticancer activity, this compound exhibited notable cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC₅₀ values were reported as follows:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| This compound | HepG2 | 6.5 |
This activity suggests that the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro tests demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy:
The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound possesses moderate antibacterial activity and could be a candidate for further development in antimicrobial therapies .
The biological activity of triazole derivatives is often linked to their ability to interact with specific biological targets. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
